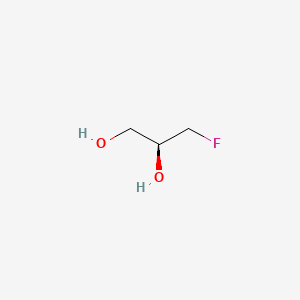

(S)-3-fluoropropane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-fluoropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDNJBQKAXAXBQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028426 | |

| Record name | (2S)-3-Fluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33644-25-6 | |

| Record name | (2S)-3-Fluoro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33644-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-fluoro-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Fluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of (S)-3-Fluoropropane-1,2-diol

Abstract

(S)-3-fluoropropane-1,2-diol is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides an in-depth exploration of a robust synthetic pathway to high-purity this compound, beginning from the commercially available chiral precursor, (R)-(-)-3-chloro-1,2-propanediol. We will detail the reaction mechanism, provide a comprehensive experimental protocol, and outline the critical analytical techniques required for structural verification and enantiomeric purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically grounded approach to accessing this valuable fluorinated synthon.

Introduction: The Significance of Fluorinated Synthons

The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen or a hydroxyl group, often leading to improved target affinity and metabolic stability by blocking sites of oxidative metabolism.[4][5] this compound, with its defined stereocenter and versatile diol functionality, serves as a crucial intermediate for the synthesis of a wide array of complex pharmaceutical agents, including antiviral and anticancer therapies.

The synthetic challenge lies not only in the introduction of the fluorine atom but also in the stringent control of stereochemistry. The biological activity of chiral drugs often resides in a single enantiomer, making enantioselective synthesis paramount.[6] This guide focuses on a practical and scalable synthetic route that leverages a readily available chiral starting material to ensure the desired stereochemical outcome.

Synthetic Strategy: From Chiral Pool to Fluorinated Diol

The chosen synthetic pathway begins with (R)-(-)-3-chloro-1,2-propanediol, a cost-effective chiral building block. The strategy involves two key transformations:

-

Epoxidation: An intramolecular Williamson ether synthesis under basic conditions to form the chiral epoxide, (S)-(+)-glycidol.

-

Regioselective Ring-Opening: The nucleophilic opening of the glycidol epoxide ring with a fluoride source to yield the target molecule, this compound.

This approach is advantageous as the stereocenter from the starting material is transferred through the reaction sequence, ensuring high enantiomeric purity in the final product.

Figure 1: Synthetic scheme for this compound.

Mechanism Deep Dive

Step 1: Epoxidation The reaction of (R)-3-chloro-1,2-propanediol with a strong base, such as sodium hydroxide, initiates an acid-base reaction, deprotonating the more acidic primary alcohol.[7] The resulting alkoxide then undergoes a rapid intramolecular SN2 reaction, displacing the chloride on the adjacent carbon to form the strained three-membered epoxide ring of (S)-glycidol.[8] This inversion of configuration at the chlorine-bearing carbon is a key feature of this cyclization.

Step 2: Fluorinative Ring-Opening The regioselective opening of the (S)-glycidol epoxide is the critical fluorination step. Using a fluoride source like potassium bifluoride (KHF₂) in a high-boiling solvent such as ethylene glycol, the fluoride ion (F⁻) acts as a nucleophile.[9] The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks the least sterically hindered primary carbon (C3) of the protonated epoxide. This attack from the backside results in the opening of the epoxide ring and the formation of the C-F bond, yielding the desired this compound. The use of a protic solvent like ethylene glycol is crucial as it protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

Detailed Experimental Protocol

This protocol provides a field-tested methodology for the synthesis of this compound.

Materials and Reagents

-

(R)-(-)-3-chloro-1,2-propanediol (≥98% purity)

-

Sodium Hydroxide (NaOH), pellets

-

Potassium Bifluoride (KHF₂)

-

Ethylene Glycol

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Synthesis

Part A: Synthesis of (S)-(+)-Glycidol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.0 g (0.1 mol) of (R)-(-)-3-chloro-1,2-propanediol in 50 mL of deionized water.

-

Base Addition: Cool the solution in an ice bath. Slowly add 6.0 g (0.15 mol) of sodium hydroxide pellets portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by TLC.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (S)-(+)-glycidol as a colorless oil. Note: Glycidol is volatile and should be handled with care.

Part B: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add the crude (S)-(+)-glycidol from the previous step, 11.7 g (0.15 mol) of potassium bifluoride, and 40 mL of ethylene glycol.

-

Heating: Heat the mixture to 120 °C with vigorous stirring for 6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of brine and extract with ethyl acetate (4 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Figure 2: Workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the product. Spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the three-carbon backbone. The protons on the carbon bearing the fluorine will exhibit coupling to ¹⁹F, resulting in a characteristic doublet of doublets.

-

¹³C NMR: The carbon spectrum will show three signals. The carbon directly bonded to fluorine will have its signal split into a doublet due to one-bond C-F coupling.

-

¹⁹F NMR: This is a crucial experiment for confirming the presence and chemical environment of the fluorine atom.[10] A single signal, typically a triplet of doublets due to coupling with the adjacent CH₂ and CH protons, is expected.[11] The chemical shift is highly indicative of the C-F bond type.[12][13]

Table 1: Representative NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~3.6-3.8 | m | - | H-1a, H-1b |

| ¹H | ~3.9-4.1 | m | - | H-2 |

| ¹H | ~4.4-4.6 | ddt | JHF ≈ 47, JHH ≈ 5, 3 | H-3a, H-3b |

| ¹³C | ~65-67 | d | JCF ≈ 20 | C-2 |

| ¹³C | ~70-72 | s | - | C-1 |

| ¹³C | ~83-85 | d | JCF ≈ 170 | C-3 |

| ¹⁹F | ~ -230 to -232 | td | JHF ≈ 47, 25 | F-3 |

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected molecular ion [M+H]⁺ or [M+Na]⁺ should be observed.

| Parameter | Expected Value |

| Molecular Formula | C₃H₇FO₂ |

| Molecular Weight | 94.09 g/mol |

| [M+H]⁺ | m/z 95.05 |

| [M+Na]⁺ | m/z 117.03 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the synthesized product.[6][14][15] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification.

Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or equivalent).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of a basic additive like diethylamine if needed for peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (if derivatized) or Refractive Index (RI) detector.

-

Sample Preparation: Dissolve a small amount of the product in the mobile phase. Inject a racemic standard of 3-fluoropropane-1,2-diol to determine the retention times of both enantiomers.

-

Analysis: Inject the synthesized sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100. A successful synthesis should yield an e.e. >98%.

Conclusion

This guide has outlined a reliable and well-characterized synthetic route to this compound, a key intermediate for pharmaceutical research. By starting from an enantiopure precursor and employing a regioselective fluorination strategy, high yields and excellent enantiomeric purity can be achieved. The detailed protocols for synthesis and characterization provide a comprehensive framework for scientists to produce and validate this important fluorinated building block, thereby accelerating the drug discovery and development process.

References

-

Bruker. (n.d.). 1H-NMR and 13C-NMR spectra of diol compound. ResearchGate. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(11), 129-133. Retrieved from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]

-

Various Authors. (2015). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Retrieved from [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Gara, S., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(15), 5789. Retrieved from [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

-

Smith, A. et al. (n.d.). Ultrafast 19F MAS NMR. Manuscript. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

-

Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates. Like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538–7539. Retrieved from [Link]

- Inventor, W. C. (2013). Synthesis method of 3-amino-1, 2-propanediol. Google Patents.

-

Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. Retrieved from [Link]

- Jones, A. R. (1982). Synthesis of S-3-chloro-1,2-propanediol. Google Patents.

-

Various Authors. (2010). Catalytic Asymmetric Synthesis, Third Edition. ResearchGate. Retrieved from [Link]

-

Lee, Y., & Krische, M. J. (2018). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. PubMed Central. Retrieved from [Link]

-

Various Authors. (n.d.). Reaction mechanism for the synthesis of glycidol from 3-chloro-1,2-propanediol in basic medium. ResearchGate. Retrieved from [Link]

-

Hajslova, J., et al. (2015). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. PubMed. Retrieved from [Link]

-

Various Authors. (2009). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic asymmetric synthesis of new halogenated chiral synthons | Semantic Scholar [semanticscholar.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. biophysics.org [biophysics.org]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

Introduction: The Strategic Value of (S)-3-Fluoropropane-1,2-diol in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Fluoropropane-1,2-diol

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of this compound, a chiral building block of significant interest in the pharmaceutical and life sciences industries. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the underlying chemical principles and practical experimental methodologies. By explaining the causality behind its properties, this whitepaper aims to equip scientists with the foundational knowledge required for the effective handling, application, and synthetic manipulation of this versatile fluorinated synthon.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often employed to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity. This compound emerges as a particularly valuable building block in this context. Its defined stereochemistry at the C2 position, combined with the vicinal diol functionality, provides a synthetically versatile scaffold for constructing complex and stereospecific drug candidates. A thorough understanding of its fundamental physicochemical properties is paramount, as this knowledge directly informs decisions related to reaction conditions, purification strategies, formulation development, and safe laboratory handling.

Molecular Identity and Core Structural Attributes

The foundation of this molecule's properties lies in its unique structure, which features a primary alcohol, a chiral secondary alcohol, and a primary fluoride.

-

IUPAC Name: (2S)-3-fluoropropane-1,2-diol[1]

-

Synonyms: (S)-1-Fluoro-2,3-propanediol, (S)-3-Fluoro-1,2-dihydroxypropane

-

CAS Number: 33644-25-6[1]

-

Molecular Formula: C₃H₇FO₂[1]

The molecule's polarity is significantly influenced by the two hydroxyl groups, which can act as both hydrogen bond donors and acceptors. The highly electronegative fluorine atom imparts a strong inductive electron-withdrawing effect, which modulates the acidity of the neighboring hydroxyl groups and influences the molecule's overall electronic profile.

Summary of Physicochemical Properties

The following table summarizes the key quantitative physicochemical data available for this compound and its racemate. It is critical to note that experimental data for the pure enantiomer is sparse, and values are often reported for the racemic mixture or inferred from closely related analogs.

| Property | Value | Notes & Source |

| Appearance | Solid[1] | Often handled as a liquid or low-melting solid. |

| Boiling Point | 73 °C @ 2.8 Torr | Value for the (R)-enantiomer under vacuum[3]. The analogous 3-chloropropane-1,2-diol boils at 213 °C at atmospheric pressure[4]. |

| Molecular Weight | 94.09 g/mol | Calculated from the molecular formula C₃H₇FO₂[1][2]. |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | A computed value indicating significant polarity, which correlates with high water solubility[2]. |

| logP (Octanol-Water Partition Coefficient) | -0.7 | A computed value suggesting high hydrophilicity[2]. |

In-Depth Analysis of Key Parameters and Experimental Considerations

Boiling Point and Volatility

Solubility Profile

Theoretical Basis: The presence of two hydroxyl groups and a polar carbon-fluorine bond makes this compound a highly polar molecule. Based on the "like dissolves like" principle, it is expected to be miscible with water and other polar protic solvents (e.g., methanol, ethanol) and soluble in polar aprotic solvents (e.g., THF, acetone). Its solubility in non-polar solvents such as hexanes or toluene is predicted to be very low. The computed logP of -0.7 strongly supports its hydrophilic character[2]. The analogous 3-chloropropane-1,2-diol is noted to be highly soluble in water, alcohols, and ethers[5].

Experimental Workflow: Quantitative Solubility Assessment

A precise determination of solubility is critical for process chemistry and formulation. The following workflow outlines a robust method for its quantification.

Caption: Workflow for determining thermodynamic solubility.

Acidity (pKa)

Experimental Protocol: pKa Determination via Potentiometric Titration

-

System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Maintain a constant temperature (e.g., 25 °C) using a water bath.

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized, CO₂-free water.

-

Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using a burette.

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve. If two pKa values are close, specialized software may be needed to deconvolute the curve.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are as follows:

-

¹H NMR: The spectrum will be complex due to diastereotopic protons and couplings to fluorine. Key features would include multiplets for the CH₂F, CH(OH), and CH₂OH groups. The hydroxyl protons may appear as broad, exchangeable signals.

-

¹³C NMR: Three distinct carbon signals are expected. The carbon atom bonded to fluorine (C3) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The C2 and C1 carbons will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

-

¹⁹F NMR: A single resonance is expected, which will be split into a triplet of doublets due to coupling with the protons on C3 and C2.

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching from intermolecular hydrogen bonding, will dominate the spectrum. A strong C-F stretch absorption is expected in the 1100-1000 cm⁻¹ region.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential toxicity. Safety data for the racemic mixture (CAS 453-16-7) indicates significant hazards.

-

GHS Hazard Classification: The racemic compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[2][6][7]. It is also classified as a skin and eye irritant[7].

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[8].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8]. Storage at 2-8°C is recommended[6][7].

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a high-value chiral building block whose physicochemical properties are dictated by the interplay of its hydroxyl groups, stereocenter, and the potent inductive effect of its fluorine substituent. Its high polarity, extensive hydrogen bonding capability, and expected increased acidity relative to non-fluorinated diols are critical parameters that govern its behavior. While a complete experimental dataset for the pure enantiomer is not fully available, a robust understanding can be built from computational data, analysis of analogous structures, and the application of established analytical methodologies. Adherence to strict safety protocols is mandatory when handling this compound. This guide provides the foundational knowledge and practical frameworks necessary for scientists to confidently and safely leverage this compound in their research and development endeavors.

References

-

PubChem. (n.d.). 1,2-Difluoropropane-1,2-diol. Source: National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. Source: ResearchGate. [Link]

-

Loba Chemie. (n.d.). 3-CHLORO-1,2-PROPANEDIOL Safety Data Sheet. Source: Loba Chemie. [Link]

-

Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. [Link]

-

Solubility of Things. (n.d.). 3-Chloropropane-1,2-diol. Source: Solubility of Things. [Link]

- Google Patents. (1982). US4313008A - Synthesis of S-3-chloro-1,2-propanediol.

-

PubChem. (n.d.). 3-Fluoro-1,2-propanediol. Source: National Center for Biotechnology Information. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Fluoro-1,2-propanediol | C3H7FO2 | CID 1657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-3-fluoropropane-1,2-diol | 32860-39-2 [amp.chemicalbook.com]

- 4. lobachemie.com [lobachemie.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 453-16-7|3-Fluoropropane-1,2-diol|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

A Spectroscopic Guide to (S)-3-Fluoropropane-1,2-diol: NMR, IR, and MS Analysis for the Research Professional

Abstract

(S)-3-fluoropropane-1,2-diol is a valuable chiral building block in synthetic chemistry, particularly in the development of fluorinated pharmaceutical agents and advanced materials. Unambiguous structural characterization and purity assessment of this molecule are paramount for ensuring the integrity and reproducibility of downstream applications. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the definitive identification of this compound. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental protocols and the integrated interpretation of spectral data, reflecting the best practices of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[1][2][3] It provides precise information about the chemical environment, connectivity, and stereochemistry of each atom within the molecule. For a chiral molecule like this compound, NMR is indispensable for confirming its constitution and purity.

Guiding Principles of NMR

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[2] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance. The exact resonance frequency, or "chemical shift (δ)," is exquisitely sensitive to the local electronic environment, allowing us to distinguish between different atoms in a molecule.[1] Furthermore, interactions between neighboring nuclei, known as "spin-spin coupling," cause signals to split into distinct patterns (e.g., doublets, triplets), revealing which atoms are connected through chemical bonds.[1]

Experimental Protocol: High-Resolution NMR

The acquisition of high-quality, high-resolution NMR spectra is predicated on meticulous sample preparation and instrument setup. The following protocol is a self-validating system designed for reproducibility.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound. Rationale: This quantity ensures adequate signal-to-noise for both ¹H and ¹³C NMR without causing issues with sample solubility or magnetic field homogeneity.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Rationale: Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals. The choice of solvent depends on the analyte's solubility and the desire to observe or exchange hydroxyl protons.

-

Transfer the solution to a high-precision 5 mm NMR tube.

-

If necessary, filter the sample through a small plug of glass wool into the NMR tube to remove any particulate matter that could degrade spectral resolution.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent. Rationale: The lock system continuously monitors the deuterium frequency and adjusts the magnetic field, compensating for drift and ensuring the stability required for long acquisition times.

-

"Shim" the magnetic field. This is an automated or manual process that adjusts a series of small electromagnetic coils to make the main magnetic field as homogeneous as possible across the sample volume. Rationale: A highly homogeneous field is critical for obtaining sharp, well-resolved spectral lines.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Rationale: Proton decoupling removes the C-H coupling, causing each unique carbon to appear as a single sharp line, simplifying the spectrum.

-

Caption: High-Resolution NMR Experimental Workflow.

Analysis of this compound Spectra

While direct experimental spectra for this specific molecule are not widely published, we can accurately predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures like 3-chloropropane-1,2-diol and 1-fluoropropane.[4][5][6]

Structure and Proton Numbering:

Table 1: Predicted ¹H NMR Data (in D₂O)

| Position | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Assignment |

| Hₐ, Hₐ' (C1) | ~4.5 - 4.7 | ddt | J(H,F) ≈ 47, J(H,H) ≈ 6, 4 | Methylene adjacent to F |

| Hₓ (C2) | ~3.9 - 4.1 | m | - | Methine |

| Hₑ, Hₑ' (C3) | ~3.6 - 3.8 | m | - | Methylene adjacent to OH |

| OH | ~4.9 (variable) | s | - | Hydroxyls (in D₂O, exchanges to HOD) |

-

Expert Interpretation: The protons on C1 (Hₐ, Hₐ') are the most deshielded (highest chemical shift) due to the powerful electron-withdrawing effect of the fluorine atom. Their signal will be split into a doublet by the fluorine atom (²JHF) and further split into a doublet of triplets (ddt) by coupling to the methine proton Hₓ and the other geminal proton. The methine proton (Hₓ) will be a complex multiplet due to coupling with protons on both C1 and C3. The C3 protons (Hₑ, Hₑ') are the most shielded of the backbone protons.

Table 2: Predicted ¹³C NMR Data (Proton-Decoupled)

| Position | Predicted δ (ppm) | Coupling | Assignment |

| C1 | ~83 - 86 | d, ¹JCF ≈ 170-180 Hz | Carbon bonded to Fluorine |

| C2 | ~70 - 73 | d, ²JCF ≈ 20 Hz | Methine Carbon |

| C3 | ~63 - 66 | t, ³JCF ≈ 5 Hz | Methylene Carbon |

-

Expert Interpretation: The carbon directly attached to the fluorine (C1) will have a large chemical shift and will appear as a doublet due to one-bond coupling with ¹⁹F.[5] C2 and C3 will also show smaller couplings to fluorine through two and three bonds, respectively. This C-F coupling is a definitive diagnostic feature. The chemical shifts are influenced by the electronegative oxygen and fluorine atoms, with the effect diminishing with distance.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7][8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7] Each type of bond and functional group absorbs at a characteristic frequency, creating a unique "fingerprint" for the molecule.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a common sampling technique that requires minimal sample preparation and is suitable for liquids and solids.

Methodology:

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Run a background scan. Rationale: This captures the IR spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. This background is then automatically subtracted from the sample spectrum to provide a clean spectrum of only the sample.

-

Sample Analysis: Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal after analysis.

Caption: ATR-FTIR Experimental Workflow.

Analysis of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the O-H and C-F bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch | Intermolecularly hydrogen-bonded hydroxyl groups |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic CH₂ and CH groups |

| 1470 - 1450 | Medium | C-H bend | Scissoring vibration of CH₂ groups |

| 1150 - 1000 | Strong | C-O stretch | Primary and secondary alcohol C-O bonds |

| 1100 - 1000 | Strong | C-F stretch | Carbon-Fluorine single bond |

-

Expert Interpretation: The most prominent feature will be a very broad and strong band in the 3600-3200 cm⁻¹ region, which is the classic signature of the O-H stretching of an alcohol.[9][10] Its broadness is a direct result of hydrogen bonding. The "fingerprint region" (below 1500 cm⁻¹) will contain a series of strong bands corresponding to C-O and C-F stretching vibrations. The C-F stretch is typically very strong and its presence in the 1100-1000 cm⁻¹ range is a key confirmation of fluorination.[11]

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] For small molecules, it is the definitive method for determining the molecular weight and, with high-resolution instruments, the elemental formula. Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar molecules like diols, as it typically generates intact molecular ions with minimal fragmentation.[13]

Experimental Protocol: High-Resolution ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization. Rationale: Dilute concentrations prevent detector saturation and ion suppression. The additives promote the formation of protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to analysis. Rationale: Calibration ensures high mass accuracy, which is crucial for elemental composition determination.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Rationale: The hydroxyl groups can be readily protonated, making positive ion mode the logical choice.

Caption: High-Resolution ESI-MS Experimental Workflow.

Analysis of the Mass Spectrum

The molecular formula of this compound is C₃H₇FO₂. Its monoisotopic mass is 94.0430 Da.

Table 4: Predicted High-Resolution Mass Spectrometry Data (Positive ESI)

| Ion Species | Calculated Exact Mass (m/z) | Assignment |

| [M+H]⁺ | 95.0508 | Protonated Molecule |

| [M+Na]⁺ | 117.0328 | Sodium Adduct |

| [M+K]⁺ | 133.0067 | Potassium Adduct |

-

Expert Interpretation: In a typical ESI mass spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 95.0508.[12] It is also very common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace impurities in solvents and glassware.[12] The presence of these adducts can further confirm the molecular weight. Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the measured mass should be within 5 ppm of the calculated exact mass, which allows for the unambiguous confirmation of the elemental formula C₃H₈FO₂⁺ for the protonated species.

Integrated Spectroscopic Analysis: A Unified Conclusion

While each spectroscopic technique provides valuable information, their true power lies in their combined application. For this compound:

-

MS confirms the molecular weight and elemental formula (C₃H₇FO₂).

-

IR confirms the presence of key functional groups: hydroxyl (-OH) and carbon-fluorine (C-F).

-

NMR provides the final, definitive piece of the puzzle. It confirms the carbon-hydrogen framework, shows the connectivity between the CH₂F, CH(OH), and CH₂(OH) groups through spin-spin coupling, and the characteristic C-F coupling in the ¹³C spectrum provides unequivocal evidence of the fluorination site.

Together, these three techniques provide a self-validating and comprehensive characterization, leaving no ambiguity as to the identity and structure of the molecule. This integrated approach is the cornerstone of modern chemical analysis and is essential for any researcher working with novel or high-purity chemical entities.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Biochemistry, 36(5), 315-331. [Link]

-

Kaddis, C. S., & Loo, J. A. (2007). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 79(5), 1778-1784. [Link]

-

Zhou, Z., & Li, L. (2018). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 47(7), 894-897. [Link]

-

Konermann, L. (2017). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC North America, 35(9), 634-642. [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical & Pharmaceutical Research, 12(4). [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

Slideshare. (2023). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]

-

Lee, J. C., & Mizaikoff, B. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Psareva, E., et al. (2022). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances, 12(50), 32454-32463. [Link]

-

Hettiyadura, A. P. S., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 95, 436-443. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). IR Spectra of Propance-1, 2-diol. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloropropane. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloropropane. [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. microbenotes.com [microbenotes.com]

- 4. 1-FLUOROPROPANE(460-13-9) 1H NMR [m.chemicalbook.com]

- 5. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. azooptics.com [azooptics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

A Technical Guide to the Biological Activity of Monofluorinated Propanediols

Foreword: The Strategic Imperative for Selective Fluorination

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. More than 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound and often beneficial changes this small, highly electronegative atom can impart upon a molecule.[1] This guide focuses on a specific, yet underexplored, class of molecules: monofluorinated propanediols. By dissecting the foundational principles of their design, outlining a tiered strategy for their biological evaluation, and providing robust experimental frameworks, we aim to equip researchers with the necessary tools to unlock their potential. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering scientists to not only generate data but to understand its implications.

Section 1: Foundational Principles: The Physicochemical Impact of a Single Fluorine Atom

The propanediol backbone is a simple, hydrophilic, three-carbon diol. The introduction of a single fluorine atom, creating either 2-fluoro-1,3-propanediol or 3-fluoro-1,2-propanediol, fundamentally alters the electronic and conformational landscape of the parent molecule. Understanding these changes is critical to predicting biological activity.

-

Inductive Effects and Acidity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the adjacent carbon-fluorine bond and propagates through the carbon skeleton. A primary consequence is the increased acidity (lowered pKa) of the nearby hydroxyl groups. This alteration can dramatically change how the molecule interacts with biological targets, such as the active site of an enzyme, by modifying its ability to act as a hydrogen bond donor or acceptor.[2]

-

Metabolic Stability: A common strategy in medicinal chemistry is to replace a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] The carbon-fluorine bond is significantly stronger (bond energy ~110 kcal/mol) than a carbon-hydrogen bond (~98 kcal/mol), making it much more resistant to enzymatic cleavage. This can increase the metabolic half-life and bioavailability of a compound.[3]

-

Conformational Control: The fluorine atom, with a van der Waals radius similar to that of a hydrogen atom, is small enough to avoid significant steric hindrance. However, it can introduce unique conformational preferences through electrostatic interactions (e.g., gauche effects), locking the molecule into a specific three-dimensional shape that may be more favorable for binding to a biological target.

-

Lipophilicity: While highly fluorinated motifs like the trifluoromethyl group significantly increase lipophilicity, a single fluorine atom has a more subtle effect, often slightly increasing lipophilicity. This can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.

Section 2: Core Biological Interactions: Enzyme Inhibition as a Primary Modality

Given the electronic perturbations caused by fluorination, one of the most probable biological activities for monofluorinated propanediols is enzyme inhibition. Fluorinated compounds can act as inhibitors through several mechanisms.[4][5]

-

Competitive Inhibition: The fluorinated propanediol may act as an analogue of a natural substrate, competing for the enzyme's active site. The enhanced acidity of its hydroxyl groups could lead to stronger hydrogen bonding interactions with active site residues, resulting in tighter binding than the endogenous substrate.

-

Mechanism-Based Inhibition ("Suicide Substrates"): These compounds are chemically inert until they are processed by the target enzyme. The enzymatic reaction transforms the inhibitor into a reactive species that then covalently binds to and permanently inactivates the enzyme. The C-F bond's stability can be leveraged here; while strong, the departure of a fluoride ion from a metabolic intermediate can be facile under specific enzymatic conditions, leading to inactivation.[6]

-

Non-Competitive Inhibition: The inhibitor may bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without blocking the substrate-binding site.

The diagram below illustrates the fundamental mechanisms by which a fluorinated inhibitor (FI) can modulate the activity of an enzyme.

Caption: General mechanisms of reversible enzyme inhibition.

Section 3: Metabolic Fate and Toxicological Profile

While fluorination can confer metabolic stability, it is not a guarantee against metabolism. The biological fate of monofluorinated propanediols is a critical consideration for any potential therapeutic application. The parent compound, 1,3-propanediol, is considered to have low toxicity.[7] However, its chlorinated analog, 3-monochloro-1,2-propanediol (3-MCPD), is a known food contaminant with demonstrated carcinogenic and genotoxic effects in vitro.[8][9][10] This precedent demands a thorough toxicological evaluation of fluorinated analogs.

A primary metabolic concern is the potential for enzymatic defluorination. If the C-F bond is cleaved, it can release a fluoride ion and potentially lead to the formation of highly toxic metabolites. One such metabolite of significant concern is fluoroacetate, a potent inhibitor of the Krebs cycle.[11]

The logical workflow for assessing the metabolic and toxicological profile of a novel monofluorinated propanediol should be systematic, moving from in vitro predictions to in vivo confirmations.

Sources

- 1. Povidone-iodine-functionalized fluorinated copolymers with dual-functional antibacterial and antifouling activities - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. US4313008A - Synthesis of S-3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic engineering of propanediol pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhalation toxicity of 1,3-propanediol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the potential immunotoxicity of 3-monochloro-1,2-propanediol in Balb/c mice. I. Effect on antibody forming cell, mitogen-stimulated lymphocyte proliferation, splenic subset, and natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]

- 10. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic engineering for the microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Mechanism of Action of (S)-3-Fluoropropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Silent Threat of Lethal Synthesis

(S)-3-Fluoropropane-1,2-diol, a structurally unassuming fluorinated glycerol analog, presents a significant toxicological paradigm rooted in the concept of "lethal synthesis." This guide delves into the intricate molecular choreography that transforms this seemingly benign molecule into a potent metabolic poison within biological systems. By dissecting the enzymatic transformations and the ultimate molecular target, we aim to provide a comprehensive resource for researchers engaged in toxicology, drug development, and the study of metabolic pathways. This document will elucidate the core mechanism of action, detail the experimental methodologies to probe its effects, and offer insights into the causal relationships that govern its toxicity.

Section 1: The Metabolic Activation – A Deceptive Entry into Cellular Machinery

The toxicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic conversion to a highly toxic compound. This process is initiated by its entry into cellular metabolic pathways that typically handle endogenous substrates like glycerol.

Initial Phosphorylation: A Misguided First Step

The structural similarity of this compound to glycerol allows it to be recognized by glycerol kinase , an enzyme that catalyzes the phosphorylation of glycerol to glycerol-3-phosphate. While direct enzymatic data for this compound is limited, studies on analogous glycerol derivatives suggest that fluorinated and deoxygenated analogs can act as substrates or inhibitors of glycerol kinase.[1][2] It is hypothesized that glycerol kinase phosphorylates this compound, initiating its journey into the cell's metabolic machinery.

The Crucial Oxidation Cascade: Forging the Toxic Precursor

Following phosphorylation, the molecule is believed to undergo a two-step oxidation process catalyzed by ubiquitous cellular dehydrogenases.

-

Oxidation to a Fluorinated Aldehyde: The primary alcohol group of the phosphorylated intermediate is likely oxidized by an alcohol dehydrogenase (ADH) to yield a fluorinated aldehyde. ADHs are a broad class of enzymes responsible for the interconversion of alcohols and aldehydes or ketones.[3]

-

Formation of Fluoroacetate: The resulting fluorinated aldehyde is then a substrate for aldehyde dehydrogenase (ALDH) , which oxidizes it to the corresponding carboxylic acid, fluoroacetate .[4] An aldehyde dehydrogenase involved in the oxidation of fluoroacetaldehyde to fluoroacetate has been isolated from Streptomyces cattleya, demonstrating the biological feasibility of this reaction.[2]

This enzymatic cascade is the cornerstone of the "lethal synthesis," a term coined to describe the metabolic creation of a poison from a non-toxic precursor.[5]

Diagram 1: Proposed Metabolic Activation of this compound

Caption: Proposed enzymatic conversion of this compound to fluoroacetate.

Section 2: The Core Mechanism of Toxicity – Sabotaging the Citric Acid Cycle

The toxicity of this compound culminates in the disruption of one of the most fundamental cellular processes: the citric acid cycle (also known as the Krebs cycle or TCA cycle). This disruption is orchestrated by the metabolically generated fluoroacetate.

Formation of the Trojan Horse: Fluoroacetyl-CoA

Fluoroacetate, once formed, is converted to fluoroacetyl-CoA by acetyl-CoA synthetase. This step is critical as it primes the toxic metabolite for entry into the citric acid cycle.

The Lethal Condensation: Birth of a Potent Inhibitor

Fluoroacetyl-CoA then condenses with oxaloacetate in a reaction catalyzed by citrate synthase . This reaction normally produces citrate, but in this case, it yields fluorocitrate .[5][6]

Aconitase Inhibition: The Molecular Checkmate

Fluorocitrate is a potent and specific inhibitor of the enzyme aconitase , which catalyzes the isomerization of citrate to isocitrate in the citric acid cycle.[5][6] The inhibition of aconitase by fluorocitrate is the ultimate cause of toxicity. This blockage leads to a cascade of metabolic derangements:

-

Citrate Accumulation: The inhibition of aconitase causes a massive buildup of citrate within the mitochondria and subsequently in the cytoplasm.

-

Energy Crisis: The halt of the citric acid cycle severely impairs the cell's ability to produce ATP through oxidative phosphorylation, leading to a profound energy deficit.

-

Downstream Effects: The accumulation of citrate can have further inhibitory effects on other key enzymes, such as phosphofructokinase-1 in the glycolytic pathway, further exacerbating the cellular energy crisis.

Diagram 2: Inhibition of the Citric Acid Cycle

Caption: The "lethal synthesis" pathway leading to aconitase inhibition.

Section 3: Experimental Methodologies for Studying the Mechanism of Action

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of this compound.

In Vitro Enzymatic Assays

Objective: To confirm the enzymatic conversion of this compound to fluoroacetate.

Protocol: Coupled Enzyme Assay for Alcohol and Aldehyde Dehydrogenase Activity

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing:

-

This compound (substrate)

-

NAD+ (cofactor)

-

Purified alcohol dehydrogenase (e.g., from horse liver or yeast)

-

Purified aldehyde dehydrogenase (e.g., from bovine liver)

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Detection: Monitor the production of NADH over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Confirmation of Fluoroacetate Production: At various time points, quench the reaction and analyze the mixture for the presence of fluoroacetate using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Trustworthiness: This self-validating system directly links the consumption of the substrate to the production of the toxic metabolite, with NADH generation serving as a real-time indicator of enzymatic activity.

Cell-Based Assays

Objective: To assess the cytotoxic effects and metabolic consequences in a cellular context.

Protocol: Cell Viability and Citrate Accumulation Assay

-

Cell Culture: Culture a suitable cell line (e.g., HepG2, a human liver cancer cell line) in appropriate media.

-

Treatment: Expose the cells to varying concentrations of this compound for different durations.

-

Cell Viability: Assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.

-

Citrate Measurement: Lyse the cells and measure the intracellular citrate concentration using a commercially available citrate assay kit.

-

Data Analysis: Correlate the decrease in cell viability with the increase in intracellular citrate levels.

Expertise & Experience: The choice of a metabolically active cell line like HepG2 is crucial, as it possesses the necessary enzymatic machinery for the lethal synthesis.

In Vivo Studies

Objective: To investigate the systemic toxicity and metabolic effects in a whole-organism model.

Protocol: Rodent Toxicity Study

-

Animal Model: Utilize a rodent model (e.g., rats or mice).

-

Dosing: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Monitoring: Observe the animals for clinical signs of toxicity, including convulsions, lethargy, and respiratory distress, which are characteristic of fluoroacetate poisoning.[7]

-

Biochemical Analysis: Collect blood and tissue samples at specified time points to measure:

-

Plasma and tissue levels of citrate.

-

Markers of organ damage (e.g., kidney and liver function tests).

-

-

Histopathology: Perform histopathological examination of key organs, particularly the kidneys and testes, which are known targets of 3-halopropanediol toxicity.[8][9]

Authoritative Grounding: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Section 4: Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| 3-MCPD NOAEL (13-week study) | 100 ppm (18.05 mg/kg/day for males) | B6C3F1 mice | [8] |

| Fluoroacetaldehyde Dehydrogenase Km (Fluoroacetaldehyde) | High affinity | Streptomyces cattleya | [2] |

| Fluoroacetaldehyde Dehydrogenase Km (Acetaldehyde) | Low affinity | Streptomyces cattleya | [2] |

Note: Direct quantitative data for the enzymatic conversion of this compound is not currently available in the public domain and represents a key area for future research.

Section 5: Conclusion and Future Directions

The mechanism of action of this compound is a classic example of lethal synthesis, where the host's own metabolic machinery is co-opted to produce a potent toxin. The conversion to fluoroacetate and the subsequent inhibition of aconitase lead to a catastrophic failure of cellular energy metabolism. While the general pathway is well-understood based on the toxicology of fluoroacetate, further research is imperative to definitively elucidate the specific enzymatic kinetics and intermediates involved in the metabolism of this compound. Such studies will be crucial for a more precise risk assessment and the development of potential therapeutic interventions for exposure to this and other fluorinated propanediols. The development of specific inhibitors for the initial activating enzymes or antidotes that can circumvent the aconitase block are promising avenues for future investigation.

References

-

Eisenthal, R., Harrison, R., Lloyd, W. J., & Taylor, N. F. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. The Biochemical journal, 130(1), 199–205. [Link][1]

-

Murphy, C. D., Schaffrath, C., & O'Hagan, D. (2001). Isolation of an aldehyde dehydrogenase involved in the oxidation of fluoroacetaldehyde to fluoroacetate in Streptomyces cattleya. FEMS microbiology letters, 197(2), 161–164. [Link][2]

-

Minn, I., et al. (2014). A red-shifted fluorescent substrate for aldehyde dehydrogenase. Scientific reports, 4, 6751. [Link][10]

-

Pan, J., et al. (2013). 2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. Applied radiation and isotopes, 75, 138-145. [Link]

-

Goergens, U., & Schneider, M. P. (1991). Enzymatic preparation of enantiomerically pure and selectively protected 1,2- and 1,3-diols. Journal of the Chemical Society, Chemical Communications, (22), 1683-1684. [Link][11]

-

Dollé, L., et al. (2015). Next generation of ALDH substrates and their potential to study maturational lineage biology in stem and progenitor cells. American journal of physiology. Gastrointestinal and liver physiology, 308(7), G561–G570. [Link][4]

-

Proudfoot, A. T., Bradberry, S. M., & Vale, J. A. (2006). Sodium monofluoroacetate poisoning. Toxicology reviews, 25(4), 213–219. [Link][5]

-

Abraham, K., et al. (2011). Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. Molecular nutrition & food research, 55(4), 521–533. [Link][12]

-

Rovida, C., & Hartung, T. (2009). Chemoenzymatic oxidation of diols catalyzed by co-immobilized flavins and dehydrogenases. ChemRxiv. [Link][13]

-

Wikipedia contributors. (2024, November 27). Sodium fluoroacetate. In Wikipedia, The Free Encyclopedia. Retrieved 02:49, January 12, 2026, from [Link][6]

-

Blikstad, C., & Widersten, M. (2014). Functional characterization of a stereospecific diol dehydrogenase, FucO, from Escherichia coli: Substrate specificity, pH dependence, kinetic isotope effects and influence of solvent viscosity. Biochimica et biophysica acta, 1844(5), 983–992. [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(3), 678–680. [Link]

-

Zhao, H., et al. (2021). Biochemical Investigation of 3‐Sulfopropionaldehyde Reductase HpfD. ChemBioChem, 22(21), 3045-3050. [Link]

-

Wang, X., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2849. [Link]

-

Gonthier-Gueret, C., et al. (2020). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in molecular biosciences, 7, 623143. [Link][7]

-

Zhang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied microbiology and biotechnology, 105(21-22), 8045–8062. [Link][14]

-

Taylor & Francis. (n.d.). Alcohol dehydrogenase – Knowledge and References. Retrieved January 12, 2026, from [Link][15]

-

Dollé, L., et al. (2015). Next generation of ALDH substrates and their potential to study maturational lineage biology in stem and progenitor cells. American journal of physiology. Gastrointestinal and liver physiology, 308(7), G561–G570. [Link][16]

-

Stary, M. W., et al. (2018). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 23(10), 2537. [Link]

-

Berger, F. Q., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]

-

Cho, W. S., et al. (2008). Subchronic toxicity study of 3-monochloropropane-1,2-diol administered by drinking water to B6C3F1 mice. Food and chemical toxicology, 46(5), 1666–1673. [Link][8]

-

Schultrich, K., et al. (2017). Comparative proteomic analysis of 2-MCPD- and 3-MCPD-induced heart toxicity in the rat. Archives of toxicology, 91(9), 3145–3155. [Link]

-

OEHHA. (2009). 3-Monochloropropane-1,2-diol (3-MCPD). [Link][9]

-

Plapp, B. V., et al. (2013). Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats. The open toxicology journal, 6, 1–10. [Link][3]

-

Maki, T., et al. (2009). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry, 15(21), 5364–5370. [Link]

-

Tentori, F., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Frontiers in chemistry, 11, 1198592. [Link]

-

Robjohns, S., et al. (2003). In vivo genotoxicity studies with 3-monochloropropan-1,2-diol. Mutagenesis, 18(5), 401–404. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Metabolism of 3-Chloro-, 3-Bromo- and 3-Iodopropan-1,2-diol in Rats and Mice | Semantic Scholar [semanticscholar.org]

- 4. Structural determinants of substrate specificity in aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Subchronic toxicity study of 3-monochloropropane-1,2-diol administered by drinking water to B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Substrate specificity of alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-‘A’ from Rhodococcus ruber DSM 44541 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Advent of a Chiral Fluorinated Synthon: A Technical Guide to the Discovery and Synthetic Evolution of (S)-3-Fluoropropane-1,2-diol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Chiral Molecules

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These effects include enhanced metabolic stability, increased binding affinity, and improved bioavailability. When combined with the stereochemical precision of a chiral molecule, fluorinated synthons like (S)-3-fluoropropane-1,2-diol emerge as powerful tools in the design and synthesis of novel therapeutics. This guide provides a comprehensive overview of the discovery and synthetic history of this compound, a valuable C3 chiral building block.

While a singular "discovery" paper for this compound is not readily apparent in the chemical literature, its emergence is intrinsically linked to the broader development of chiral synthesis and the increasing demand for stereochemically defined, fluorinated intermediates in drug discovery. The synthetic strategies detailed herein have evolved from classical methods to sophisticated asymmetric approaches, reflecting the advancements in catalytic and enzymatic chemistry.

Early Synthetic Approaches: The Foundation of Stereocontrol

Initial synthetic strategies for compounds of this class often relied on the use of the "chiral pool," employing readily available, enantiomerically pure starting materials. One of the most logical and widely adopted precursors for the synthesis of this compound is (S)-glycidol or its synthetic equivalent, (R)-epichlorohydrin. The core of these syntheses lies in the regioselective and stereospecific ring-opening of the epoxide.

From (R)-Epichlorohydrin: A Versatile Chiral Precursor

(R)-epichlorohydrin serves as a cost-effective and readily available starting material for the synthesis of a variety of (S)-propanediol derivatives. The synthesis of this compound from this precursor typically involves a two-step process: nucleophilic substitution with a fluoride source followed by hydrolysis of the resulting epoxide.

A plausible synthetic pathway is the conversion of (R)-epichlorohydrin to (S)-glycidol, which is then opened with a fluoride source. Alternatively, direct opening of a protected form of (R)-epichlorohydrin can be envisioned.

Modern Asymmetric Synthesis: The Rise of Catalytic and Enzymatic Methods

The quest for more efficient and enantioselective synthetic routes has led to the development of catalytic and enzymatic methods. These approaches offer significant advantages in terms of atom economy, stereocontrol, and scalability.

Catalytic Asymmetric Ring-Opening of Epoxides

A significant breakthrough in the synthesis of chiral fluorohydrins has been the development of catalytic asymmetric ring-opening of epoxides with fluoride. This method allows for the direct and highly enantioselective synthesis of the target molecule from a prochiral or racemic epoxide.

Key Features of Catalytic Asymmetric Fluorination:

-

High Enantioselectivity: Chiral catalysts, often based on transition metals or organocatalysts, can direct the fluoride attack to one face of the epoxide, leading to high enantiomeric excess (ee).

-

Mild Reaction Conditions: Modern catalytic systems often operate under mild conditions, improving functional group tolerance and reducing side reactions.

-

Catalyst Control: The stereochemical outcome is determined by the chirality of the catalyst, allowing for the synthesis of either enantiomer of the product by selecting the appropriate catalyst enantiomer.

Enzymatic Approaches: The Power of Biocatalysis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering unparalleled selectivity under mild, environmentally benign conditions. Enzymes such as halohydrin dehalogenases and epoxide hydrolases can be employed for the synthesis of this compound.

Advantages of Enzymatic Synthesis:

-

Exceptional Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity and regioselectivity.

-

Green Chemistry: Reactions are typically performed in aqueous media under mild temperature and pH conditions.

-

Process Scalability: Advances in enzyme immobilization and reactor technology have made enzymatic processes viable for large-scale production.

Detailed Experimental Protocols

Protocol: Synthesis of this compound from (S)-Glycidol

Materials:

-

(S)-Glycidol (ee >98%)

-

Potassium fluoride (spray-dried)

-

18-Crown-6

-

Diethylene glycol

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (X eq.) and 18-crown-6 (Y eq.). The flask is purged with nitrogen.

-

Solvent Addition: Anhydrous diethylene glycol is added via syringe, and the mixture is stirred at room temperature until the potassium fluoride is partially dissolved.

-

Substrate Addition: (S)-Glycidol (1.0 eq.) is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted several times with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Spray-dried Potassium Fluoride: Using anhydrous, finely powdered KF enhances its reactivity as a nucleophile.

-

18-Crown-6: This crown ether complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.

-

Diethylene Glycol: A high-boiling polar aprotic solvent is chosen to facilitate the dissolution of the fluoride salt and to allow for heating to drive the reaction to completion.

-

Anhydrous Conditions: The absence of water is crucial to prevent the formation of glycerol as a byproduct.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of analogous fluorinated diols, providing a benchmark for the expected performance of the synthesis of this compound.

| Starting Material | Fluoride Source | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S)-Glycidol | KF | 18-Crown-6 | Diethylene glycol | 80-100 | 70-85 | >98 | (Inferred) |

| Racemic Glycidol | KHF₂ | Chiral Salen-Co(III) | t-BuOH/H₂O | 25 | 40-50 | 90-95 | (Analogous) |

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Caption: Synthesis of this compound from (R)-epichlorohydrin via (S)-glycidol.

Caption: Catalytic asymmetric ring-opening of a prochiral epoxide to yield this compound.

Conclusion and Future Outlook

This compound stands as a testament to the progress in asymmetric synthesis and the strategic importance of fluorinated building blocks in drug discovery. While its initial discovery may be intertwined with the broader exploration of chiral synthons, its synthetic accessibility has been significantly enhanced through modern catalytic and enzymatic methods. The continued development of more efficient, sustainable, and scalable synthetic routes to this and other chiral fluorinated molecules will undoubtedly fuel innovation in medicinal chemistry and lead to the discovery of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this valuable chiral building block.

References

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. [Link]

-

Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. (2024). Organic & Biomolecular Chemistry. [Link]

- Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: An important chiral C-3 building block. (n.d.). Indian Journal of Chemistry - Section B.

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Expert Opinion on Drug Discovery. [Link]

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry. [Link]

- Process for producing fluorine-containing diol and its derivatives. (2007).

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds. (2021). JACS Au. [Link]